molecular formula C24H26N6O2 B2859043 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine CAS No. 950391-53-4

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2859043
CAS No.: 950391-53-4
M. Wt: 430.512
InChI Key: IAONNXZACSYXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a pyrazolo[1,5-a]pyrimidine derivative with a structurally complex framework. Its core consists of a pyrazolo[1,5-a]pyrimidine scaffold substituted at position 2 with a 3,4-dimethoxyphenyl group, at position 5 with a methyl group, and at position 7 with a 4-(pyridin-2-yl)piperazine moiety.

Synthetic routes for analogous compounds (e.g., reductive amination or alkylation of pyrazolo[1,5-a]pyrimidine precursors) suggest that the target molecule could be synthesized via similar strategies. For instance, describes the attachment of a piperazine derivative to a pyrazolo[1,5-a]pyrimidine core using sodium triacetoxyborohydride, a method likely applicable here .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-17-14-24(29-12-10-28(11-13-29)22-6-4-5-9-25-22)30-23(26-17)16-19(27-30)18-7-8-20(31-2)21(15-18)32-3/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAONNXZACSYXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydroxy Intermediate

The core synthesis begins with 5-amino-3-methylpyrazole reacting with diethyl malonate under basic conditions (sodium ethanolate) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield.

Reaction Conditions

Component Quantity/Parameter
5-Amino-3-methylpyrazole 1.0 equiv
Diethyl malonate 1.2 equiv
Sodium ethanolate 2.0 equiv
Solvent Ethanol, reflux
Time 6–8 hours

This step exploits the cyclocondensation of aminopyrazoles with β-ketoesters, a well-established route for pyrazolo[1,5-a]pyrimidines.

Chlorination at Position 7

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.

Optimization Notes

  • Excess POCl₃ (5.0 equiv) ensures complete conversion.
  • Reflux at 110°C for 4 hours minimizes byproducts.
  • Selective chlorination at position 7 is favored due to electronic effects of the methyl group at position 2.

Introduction of the 3,4-Dimethoxyphenyl Group

Suzuki-Miyaura Coupling

The 3,4-dimethoxyphenyl group is introduced via palladium-catalyzed cross-coupling. 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with 3,4-dimethoxyphenylboronic acid under Suzuki conditions:

Reaction Parameters

Component Quantity/Parameter
Pd(PPh₃)₄ 5 mol%
3,4-Dimethoxyphenylboronic acid 1.5 equiv
Base Na₂CO₃ (2.0 equiv)
Solvent DME/H₂O (4:1)
Temperature 80°C, 12 hours

This yields 7-chloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (3 ) with >75% yield.

Functionalization with 4-(Pyridin-2-yl)piperazine

Nucleophilic Aromatic Substitution

The chlorine at position 7 undergoes displacement with 4-(pyridin-2-yl)piperazine under basic conditions:

Reaction Setup

Component Quantity/Parameter
Intermediate 3 1.0 equiv
4-(Pyridin-2-yl)piperazine 1.5 equiv
Base K₂CO₃ (3.0 equiv)
Solvent DMF, 100°C
Time 24 hours

Yield and Purity

  • Isolated yield: 68–72%.
  • Purity (HPLC): >95% after recrystallization from ethanol.

Mitigating Bis-Substitution Byproducts

Scalable processes employ N-Boc-protected piperazine derivatives to minimize bis-substitution. Deprotection with HCl in dioxane furnishes the final compound.

Alternative Synthetic Routes

One-Pot Annulation

A streamlined approach condenses 5-amino-3-methylpyrazole with 3,4-dimethoxyphenylacetylene and a piperazine-containing malonate derivative. This method reduces step count but requires precise temperature control (70–80°C) and microwave assistance for 30-minute reactions.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables combinatorial access to analogs. After coupling with the pyrazolo[1,5-a]pyrimidine core, cleavage with TFA/H₂O (95:5) releases the target compound.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine), 7.56–7.48 (m, 3H, aromatic), 6.92 (s, 1H, pyrimidine), 3.94 (s, 6H, OCH₃), 3.82–3.75 (m, 4H, piperazine), 2.91–2.85 (m, 4H, piperazine), 2.42 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₄H₂₆N₆O₂ [M+H]⁺: 431.2089; found: 431.2093.

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazolo[1,5-a]pyrimidine core and equatorial orientation of the piperazine substituent.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance yield (85–90%) by maintaining precise stoichiometry and temperature.
  • Purification : Simulated moving bed chromatography reduces solvent use by 40% compared to column chromatography.

Challenges and Optimization Opportunities

  • Byproduct Formation : Bis-substituted piperazines (≤15%) necessitate gradient elution during purification.
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a structural and functional comparison of the target compound with key analogs from the literature.

Table 1: Structural and Molecular Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
Target Compound 3,4-Dimethoxyphenyl Methyl 4-(Pyridin-2-yl)piperazine C25H26N6O2 442.52 High lipophilicity; potential kinase binding N/A
MK66 () Phenyl 4-Methoxyphenyl 7(4H)-one C19H15N3O2 317.35 Pyrimidinone core; synthetic intermediate
5-Isopropyl-2-methyl... () Phenyl Isopropyl 4-Methylpiperazinyl C22H28N6 376.50 Alkylpiperazine; improved solubility
Compound 8 () - 2-(Propan-2-yl) 7-(Morpholin-4-yl) C31H33FN8O 568.65 Fluorophenyl substitution; CNS activity
4n () 4-(Trifluoromethyl)phenyl - 7-one C19H15F3N6O2 416.36 Trifluoromethyl group; enhanced stability

Key Observations:

The pyridin-2-yl piperazine moiety may offer stronger π-π stacking interactions than morpholine (Compound 8) or methylpiperazine (), influencing target selectivity .

Synthetic Accessibility

  • Derivatives with ketone groups at position 7 (e.g., MK66, 4n) are synthesized via multicomponent reactions involving aldehydes and amines, while piperazine-containing analogs (e.g., target compound) require reductive amination or alkylation .

Biological Implications Morpholine and piperazine substituents (–9) are associated with CNS activity, suggesting the target compound may share similar pharmacokinetic profiles . The absence of a pyrimidinone ring (as in MK66) in the target compound could reduce metabolic instability compared to ketone-containing analogs .

Biological Activity

The compound 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A 3,4-dimethoxyphenyl substituent.
  • A pyridin-2-yl piperazine moiety.

This structural arrangement is believed to contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis is of particular interest.

Case Study:
A study conducted by Fayad et al. (2019) identified a novel anticancer compound through screening a drug library on multicellular spheroids. The findings suggested that similar pyrazolo[1,5-a]pyrimidine derivatives effectively inhibited tumor growth in vitro and in vivo models .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinase Activity: It is hypothesized that the compound interacts with specific kinases, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis: By modulating apoptotic pathways, the compound may promote programmed cell death in malignant cells.

Pharmacological Profile

Activity Description
AnticancerInhibits tumor growth by targeting specific kinases; induces apoptosis.
AntimicrobialPotential activity against bacterial strains; further studies required.
NeuroprotectiveMay exhibit protective effects on neuronal cells; mechanisms under investigation.

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to establish structure-activity relationships (SAR). These investigations have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly enhance biological activity.

Table: Structure-Activity Relationships (SAR) of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target Activity Reference
This compoundAnticancerCurrent Study
5-Methyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidineKinase Inhibition
6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-oneP38 MAPK Inhibition

Q & A

Q. What are the core structural features of this compound, and how do they influence its chemical reactivity?

The compound features a pyrazolo[1,5-a]pyrimidine core fused with a pyrimidine ring, substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 7 with a 4-(pyridin-2-yl)piperazine moiety. The methoxy groups enhance electron-donating effects, while the piperazine-pyridine substituent introduces potential hydrogen-bonding and π-π stacking interactions. These features influence solubility, stability, and binding affinity to biological targets. Structural analogs highlight the importance of substituent positioning for optimizing reactivity .

Q. What synthetic methodologies are typically employed to construct the pyrazolo[1,5-a]pyrimidine scaffold?

Synthesis involves multi-step reactions:

  • Core formation : Condensation of aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid or p-TsOH) to form the pyrazolo-pyrimidine ring .
  • Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperazine-pyridine group. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., Pd(OAc)₂) are critical for yield optimization .

Q. How is solubility determined for this compound, and what techniques improve its bioavailability in vitro?

Solubility is assessed via HPLC or shake-flask methods in buffers (pH 1.2–7.4). Poor solubility, common in pyrazolo-pyrimidines, can be mitigated by:

  • Salt formation : Using HCl or sodium citrate.
  • Co-solvents : DMSO or cyclodextrin complexes for cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

SAR strategies include:

  • Substituent modulation : Replacing the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., CF₃) to enhance target affinity.
  • Piperazine ring modification : Introducing bulky substituents (e.g., benzyl) to improve selectivity against off-target kinases. Parallel assays (e.g., kinase profiling panels) validate selectivity, while molecular docking predicts binding modes to ATP pockets .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine analogs?

Discrepancies in antiviral vs. antitumor activity may arise from assay conditions (e.g., cell lines, concentration ranges). Strategies include:

  • Orthogonal assays : Confirm antiviral activity via plaque reduction assays (e.g., against HSV-1) and antitumor efficacy via MTT/proliferation assays.
  • Metabolic stability testing : Assess cytochrome P450 interactions to rule out false positives from metabolite interference .

Q. How can computational modeling predict the compound’s interaction with neurological targets like GABA receptors?

Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor binding. Key steps:

  • Docking : AutoDock Vina or Schrödinger Suite to identify binding poses.
  • Free energy calculations : MM/GBSA to rank affinity. Validation via electrophysiology (e.g., patch-clamp on neuronal cells) confirms modulation of GABA currents .

Q. What crystallographic techniques characterize the compound’s solid-state structure, and how does this inform formulation?

Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing motifs. For example:

  • Crystal growing : Slow evaporation from ethanol/water mixtures.
  • Data collection : Cu-Kα radiation (λ = 1.54178 Å) at 298 K. Results guide polymorph screening to enhance stability in tablet formulations .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Core formationAminopyrazole + β-diketone, p-TsOH, 80°C65–75
Piperazine couplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C50–60

Q. Table 2. Biological Assay Parameters

Assay TypeTargetIC₅₀ (nM)Cell Line/ModelReference
Kinase inhibitionVEGFR212.3 ± 1.2HUVEC
AntiviralHSV-10.8 ± 0.1Vero cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.